(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKCJFTIGHOEX-WQXLGBCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are the DP1 receptor and the chemokine-related CRTH2 receptor . These receptors are part of the classical 7-transmembrane GPCR family. The DP1 receptor is known to transduce many of the biological effects of Prostaglandin D2.
Mode of Action
The compound interacts with its targets by binding to them. The CRTH2 receptor, in particular, binds selectively to the PGD2 metabolite 13,14-dihydro-15-keto PGD2. This compound was prepared as a more chemically stable ligand for this receptor.
Pharmacokinetics
As a chemically stable analog of prostaglandin d2, it is likely to share similar pharmacokinetic properties.
Biologische Aktivität
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid, commonly referred to as a derivative of bimatoprost, is a synthetic organic compound primarily studied for its biological activities, particularly in the context of ocular health and prostaglandin analogs. This compound exhibits significant pharmacological properties that have implications in various therapeutic areas.
The molecular formula of the compound is with a molecular weight of approximately 402.52 g/mol. It has a predicted boiling point of 557.2 °C and a density of 1.170 g/cm³. The compound is soluble in various solvents such as acetonitrile, DMF, DMSO, and ethanol, indicating its versatility in experimental applications .
| Property | Value |
|---|---|
| Molecular Formula | C24H34O5 |
| Molecular Weight | 402.52 g/mol |
| Boiling Point | 557.2 °C (predicted) |
| Density | 1.170 g/cm³ (predicted) |
| Solubility | Acetonitrile: 3 mg/ml; DMSO: 25 mg/ml; Ethanol: 50 mg/ml |
The compound functions primarily as a prostaglandin analog, which mimics the action of naturally occurring prostaglandins in the body. Prostaglandins play a crucial role in various physiological processes including inflammation, pain modulation, and regulation of vascular tone. Specifically, this compound has been linked to the modulation of intraocular pressure (IOP), making it relevant for the treatment of glaucoma and ocular hypertension.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Reduction of Intraocular Pressure : As a bimatoprost derivative, it effectively lowers IOP in patients with glaucoma by increasing aqueous humor outflow.
- Anti-inflammatory Properties : The compound also shows potential anti-inflammatory effects, which can be beneficial in treating conditions associated with excessive inflammation.
- Vasodilation : It may induce vasodilation through prostaglandin receptor activation, contributing to improved blood flow in ocular tissues.
Case Studies and Clinical Trials
A number of studies have explored the efficacy of this compound:
- Study on Ocular Hypertension : A clinical trial involving patients with ocular hypertension demonstrated that administration of (Z)-7-(...) resulted in a statistically significant decrease in IOP compared to baseline measurements .
- Comparative Study with Other Prostaglandins : In comparative studies against other prostaglandin analogs like latanoprost and travoprost, this compound showed comparable efficacy in lowering IOP but with a different side effect profile .
Table 2: Summary of Clinical Findings
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
The table below compares the target compound with structurally related prostaglandins and synthetic derivatives:
Key Observations:
Carboprost’s 3,5-dihydroxy configuration enhances stability and uterotonic activity, while bimatoprost’s amide derivative improves ocular bioavailability .
Side Chain Variations: The (E)-3-oxooct-1-enyl chain in the target compound contrasts with the hydroxy-substituted chains in PGE2 (3-hydroxyoctenyl) and Carboprost (3-methyl-3-hydroxyoctenyl). The oxo group may influence interactions with prostaglandin receptors (e.g., DP1/DP2) . Bimatoprost’s 5-phenylpentenyl side chain enables selective binding to prostanoid receptors in ocular tissues, demonstrating how side chain hydrophobicity directs therapeutic specificity .
Functional Group Impact :
- Carboxylic Acid vs. Amide : The target compound’s free carboxylic acid (like PGE2) may limit cell permeability compared to bimatoprost’s ethylamide, which enhances corneal penetration .
Stability and Pharmacokinetics
- Crystalline Stability : Crystalline forms of analogs like bimatoprost () show that hydroxyl and amide groups enhance thermal stability. The target compound’s methylidene group may similarly resist oxidation, though empirical data are needed.
- Metabolic Degradation : Prostaglandins like PGD2 rapidly dehydrate to 15d-PGD2 (t₁/₂ ≈1.1 min in the brain), whereas Carboprost’s dihydroxy structure extends its half-life in clinical use .
Vorbereitungsmethoden
Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling
A landmark approach involves Rh-catalyzed Suzuki–Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters. This method achieves dynamic kinetic resolution, setting three contiguous stereocenters in a single step. For example, using a Rh/(R)-DTBM-Segphos catalyst system, the coupling of a boronic ester bearing a chiral alcohol with a bicyclic allyl chloride yields cyclopentane intermediates in >99% enantiomeric excess (ee). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination, with the chiral ligand dictating absolute configuration.
Table 1: Catalyst Systems for Cyclopentane Core Synthesis
Cyclization of Linear Precursors
Alternative routes employ acid- or base-mediated cyclization of ω-unsaturated carbonyl compounds. For instance, treatment of a γ,δ-unsaturated ketone with BF3·OEt2 induces 5-exo-trig cyclization, forming the cyclopentyl ring. However, this method offers limited stereocontrol, necessitating subsequent resolution steps.
Functionalization of the Cyclopentane Ring
Post-cyclopentane formation, strategic functionalization introduces hydroxyl, methylidene, and enyl groups.
Hydroxylation at C5
The C5 hydroxyl group is installed via Sharpless asymmetric dihydroxylation (AD) or enzymatic oxidation. Using AD-mix-β (K2OsO4·2H2O, (DHQD)2PHAL), cis-dihydroxylation of a cyclopentene precursor affords the (1R,2R,5S) configuration with 94% ee. Enzymatic methods employing cytochrome P450 monooxygenases achieve comparable selectivity under milder conditions.
(E)-3-Oxooct-1-enyl Side Chain
The enyl side chain is appended via Horner–Wadsworth–Emmons (HWE) olefination. A phosphonate ester derived from oct-1-en-3-one reacts with a cyclopentyl aldehyde, yielding the (E)-configured enone in 87% yield.
Stereochemical Control Strategies
Chiral Auxiliaries and Catalysts
Chiral pool synthesis leverages (R)-glyceraldehyde acetonide to set the C2 and C5 configurations. Subsequent Mitsunobu inversion adjusts stereochemistry at C1. Alternatively, Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides achieves >98% ee for key intermediates.
Protecting Group Orchestration
Temporary protection of hydroxyl and carboxylic acid groups prevents undesired side reactions.
Table 2: Protecting Group Strategies
| Functional Group | Protecting Group | Introduction Reagent | Deprotection Condition |
|---|---|---|---|
| C5-OH | TBS ether | TBSCl, imidazole | TBAF, THF |
| COOH | Methyl ester | CH2N2, MeOH | LiOH, H2O/THF |
| C3=CH2 | None | – | – |
Final Assembly and Global Deprotection
The hept-5-enoic acid chain is coupled via a Pd-catalyzed Tsuji–Trost alkylation. A palladium(0) catalyst mediates allylic alkylation between a cyclopentyl acetate and a heptenoate nucleophile, forming the C7–C8 bond with retention of configuration. Final deprotection under mild conditions (e.g., TBAF for silyl ethers, LiOH for esters) furnishes the target compound.
Industrial-Scale Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
